molecular formula C13H9Cl3N2S B5613643 1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea

1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea

Cat. No.: B5613643
M. Wt: 331.6 g/mol
InChI Key: UZCVJOOOXURSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group and a trichlorophenyl group attached to a thiourea moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea typically involves the reaction of aniline derivatives with trichlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or trichlorophenyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential anticancer and anti-inflammatory activities, suggesting its use in drug development.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like tyrosinase, which is involved in melanin biosynthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, leading to decreased enzymatic activity and stability. Additionally, the compound may exert its effects through the modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

1-Phenyl-3-(2,4,5-trichlorophenyl)thiourea can be compared with other thiourea derivatives such as:

    N-Phenylthiourea: Known for its use as a tyrosinase inhibitor and genetic marker for taste.

    N-Benzoyl-N’-(2,4,6-trichlorophenyl)thiourea: Used in the synthesis of benzothiazoles and exhibits potential biological activities.

    1-Phenyl-3-(2-thiazolyl)-2-thiourea: Inhibits melanogenesis and has applications in dermatology. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other thiourea derivatives.

Properties

IUPAC Name

1-phenyl-3-(2,4,5-trichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2S/c14-9-6-11(16)12(7-10(9)15)18-13(19)17-8-4-2-1-3-5-8/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCVJOOOXURSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.